2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring:
- A (3-methoxyphenyl)ethenyl group at position 2, contributing π-π stacking interactions and moderate electron-donating properties due to the methoxy substituent.
- A cyano group at position 4, enhancing electrophilicity and metabolic stability .
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-5-3-7-20(15-18)24(30)28-11-13-29(14-12-28)25-22(17-26)27-23(32-25)10-9-19-6-4-8-21(16-19)31-2/h3-10,15-16H,11-14H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFMEJIJLVAYER-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, a member of the oxazole family, has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and pharmacological evaluations.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds in the oxazole class often exhibit mechanisms involving the inhibition of specific protein kinases associated with cancer progression. For instance, studies on similar diaryl oxazole compounds have shown that they inhibit tyrosine receptor kinase B and other kinases that are overexpressed in various cancers, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines; induces apoptosis and cell cycle arrest. |
| Kinase Inhibition | Targets multiple kinases associated with tumor growth and survival. |
| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines at concentrations >3 μM. |
| Pharmacokinetics | Demonstrates a plasma half-life of approximately 7.5 hours in vivo studies. |
Case Studies and Research Findings
- In Vivo Studies : In a study involving severe combined immunodeficiency (SCID) mice, treatment with similar oxazole derivatives resulted in an 80% reduction in tumor growth compared to untreated controls . This suggests significant potential for therapeutic application in oncology.
- Cytotoxicity Assays : Cytotoxicity was evaluated using the MTT assay method, which measures mitochondrial activity as an indicator of cell viability. The results indicated that the compound effectively reduced cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent .
- Pharmacokinetic Profiles : The pharmacokinetics of related compounds were assessed through intravenous administration, revealing important data on absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Findings from Structural Analysis
- Substituent Position Effects: Benzoyl vs. Conversely, the absence of a benzoyl group (848868-61-1) simplifies the structure but may reduce target engagement . Aryl Group Electronics: Fluorine substitution (e.g., 4-fluorophenyl in CAS 941010-23-7) increases electronegativity and lipophilicity, which could enhance blood-brain barrier penetration or protein binding .
- Methoxy vs. Methyl: The 3-methoxy group on the reference compound’s ethenyl phenyl provides moderate electron-donating effects, whereas methyl groups (e.g., 3-methylbenzoyl) add steric bulk without significant electronic perturbation .
Biological Relevance :
- While GLPG1690 () is mechanistically distinct as an autotaxin inhibitor, its carbonitrile group highlights a shared pharmacophoric feature that may stabilize interactions with enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
